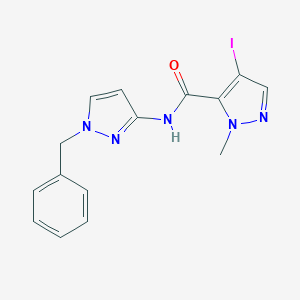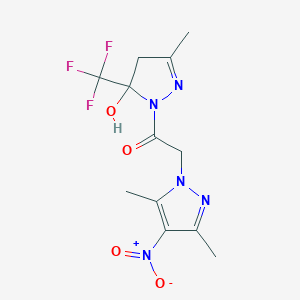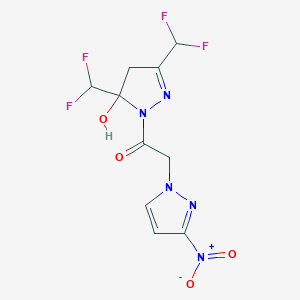![molecular formula C17H15ClN4O3S B279833 N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide, commonly known as CSP-1103, is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective inhibitor of the enzyme, soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). CSP-1103 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, inflammation, and pain.
Wirkmechanismus
CSP-1103 is a potent and selective inhibitor of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide, which is involved in the metabolism of EETs. EETs are lipid mediators that have vasodilatory, anti-inflammatory, and analgesic effects. This compound metabolizes EETs to less active diols, which reduces their biological activity. Inhibition of this compound by CSP-1103 leads to an increase in the levels of EETs, which enhances their beneficial effects.
Biochemical and physiological effects:
CSP-1103 has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of hypertension, CSP-1103 has been shown to reduce blood pressure by increasing the levels of EETs. In models of inflammation, CSP-1103 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In models of pain, CSP-1103 has been shown to reduce hyperalgesia and allodynia.
Vorteile Und Einschränkungen Für Laborexperimente
CSP-1103 has several advantages for lab experiments. It is a potent and selective inhibitor of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide, which allows for the specific modulation of EET levels. CSP-1103 is commercially available for research purposes and has been extensively studied in preclinical models. However, there are some limitations to the use of CSP-1103 in lab experiments. It has a short half-life and requires frequent dosing, which can complicate experimental design. Additionally, the effects of CSP-1103 may vary depending on the disease model and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of CSP-1103. Clinical trials are currently underway to evaluate the safety and efficacy of CSP-1103 in humans. Additional studies are needed to determine the optimal dosing and treatment duration of CSP-1103 in various diseases. The effects of CSP-1103 on other biological pathways and mediators should also be investigated. Finally, the development of more potent and selective N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide inhibitors may lead to improved therapeutic outcomes.
Synthesemethoden
The synthesis of CSP-1103 involves several steps, starting with the reaction of 4-chloroaniline with 4-nitrobenzenesulfonyl chloride to form 4-(4-chloroanilino)sulfonyl chloride. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid to form the desired product, CSP-1103. The synthesis of CSP-1103 has been optimized for high yield and purity, and the compound is commercially available for research purposes.
Wissenschaftliche Forschungsanwendungen
CSP-1103 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, inflammation, and pain. The inhibition of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide by CSP-1103 leads to an increase in the levels of EETs, which have been shown to have beneficial effects in these diseases. In preclinical studies, CSP-1103 has been shown to reduce blood pressure, inflammation, and pain in animal models. Clinical trials are currently underway to evaluate the safety and efficacy of CSP-1103 in humans.
Eigenschaften
Molekularformel |
C17H15ClN4O3S |
|---|---|
Molekulargewicht |
390.8 g/mol |
IUPAC-Name |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H15ClN4O3S/c1-22-11-12(10-19-22)17(23)20-14-6-8-16(9-7-14)26(24,25)21-15-4-2-13(18)3-5-15/h2-11,21H,1H3,(H,20,23) |
InChI-Schlüssel |
UUWKOTQZNLQYJT-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)

![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)

![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)
![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)
![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)
